2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core, providing a planar heterocyclic scaffold.
- A 2-(4-chlorophenyl)-2-oxoethyl sulfanyl group at position 2, introducing a ketone and aryl chloride moiety.
- A 2-methoxyethyl substituent at position 3, enhancing hydrophilicity.
- A 6-methyl group on the pyrimidinone ring, influencing steric and metabolic properties.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S2/c1-11-9-14-16(26-11)17(23)21(7-8-24-2)18(20-14)25-10-15(22)12-3-5-13(19)6-4-12/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXWFICLYPQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications in Key Analogs
The following compounds share structural similarities but exhibit distinct substituents and fused ring systems, impacting their physicochemical and pharmacological profiles:
Key Comparative Insights
Substituent Effects
- Methoxyethyl vs. Acetamide : The target’s 2-methoxyethyl group offers moderate hydrophilicity, while acetamide analogs () may exhibit stronger hydrogen bonding, improving solubility but altering pharmacokinetics.
- Trifluoromethoxy Group : The electron-withdrawing trifluoromethoxy substituent () enhances metabolic resistance and membrane permeability compared to methoxyethyl.
Fused Ring Systems
- Benzothieno vs. Thieno: Benzothieno-fused analogs () have extended π-systems, which may enhance stacking interactions but reduce solubility.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of thieno[3,2-d]pyrimidin-4-one derivatives?
- Methodological Answer : Multi-step synthesis requires optimization of solvent polarity (e.g., dimethylformamide for solubility), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd/C for cross-coupling). Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .
Q. What characterization techniques are essential to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., confirming the 4-chlorophenyl group at δ 7.4–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. Which assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Kinase Inhibition Assays : Test against EGFR or VEGFR2 at 1–10 µM concentrations.
- Antimicrobial Disk Diffusion : Assess activity against Gram-positive/negative strains .
- Cytotoxicity (MTT Assay) : Screen in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity (>95% via HPLC). Perform side-by-side comparisons using standardized protocols and structural analogs (Table 1):
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors .
- RNA Sequencing : Identify downstream gene expression changes post-treatment .
Q. How to design environmental fate studies for this compound?
- Methodological Answer :
- Hydrolysis Stability : Incubate at pH 3–9 (37°C) and monitor degradation via HPLC-MS .
- Soil Sorption Experiments : Calculate Koc values using batch equilibrium methods.
- Ecotoxicity : Test Daphnia magna mortality at 0.1–10 mg/L .
Q. What strategies address stereochemical impacts on bioactivity?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using amylose-based columns .
- Circular Dichroism (CD) : Correlate absolute configuration with activity trends.
- Molecular Dynamics (MD) : Simulate enantiomer-protein binding free energies .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
